molecular formula C7H4FNO2S B6227128 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-24-8

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6227128
CAS No.: 332099-24-8
M. Wt: 185.2
InChI Key:
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Description

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrrole ring system with a fluorine atom at the 2-position and a carboxylic acid group at the 5-position

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the D-amino acid oxidase (DAO) in CHO cells and KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets play crucial roles in various biological processes, including gene transcription and cellular activity.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It potently inhibits the cellular activity of transfected DAO in CHO cells . It also inhibits the KDM1A and LSD1 demethylases , which regulate DNA methylation.

Biochemical Pathways

The inhibition of DAO and KDM1A/LSD1 demethylases affects several biochemical pathways. The balance of N-methylation extent in histones, which is regulated by these demethylases, is one of the key factors in the regulation of gene transcription . Therefore, the inhibition of these enzymes can significantly impact gene transcription processes.

Result of Action

The inhibition of DAO and KDM1A/LSD1 demethylases by this compound can lead to significant molecular and cellular effects. For instance, the inhibition of these enzymes can disrupt the balance of N-methylation in histones, thereby affecting gene transcription . This can potentially lead to various downstream effects, depending on the specific genes affected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by cyclization to form the thieno-pyrrole ring system

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the thieno-pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thieno-pyrrole derivatives.

Scientific Research Applications

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the fluorine atom, resulting in different electronic properties and biological activity.

    2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid:

Uniqueness

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity, biological activity, and potential applications. The fluorine atom enhances the compound’s stability and binding interactions, making it a valuable molecule in various fields of research.

Properties

CAS No.

332099-24-8

Molecular Formula

C7H4FNO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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